Cas no 189347-51-1 (Cyclopropyl(4-methoxy-3-methylphenyl)methanone)

Cyclopropyl(4-methoxy-3-methylphenyl)methanone structure
189347-51-1 structure
商品名:Cyclopropyl(4-methoxy-3-methylphenyl)methanone
CAS番号:189347-51-1
MF:C12H14O2
メガワット:190.238363742828
CID:5720036
PubChem ID:20109467

Cyclopropyl(4-methoxy-3-methylphenyl)methanone 化学的及び物理的性質

名前と識別子

    • NS-01770
    • MFCD09889412
    • Cyclopropyl(4-methoxy-3-methylphenyl)methanone
    • AKOS000346041
    • 189347-51-1
    • cyclopropyl-(4-methoxy-3-methylphenyl)methanone
    • Methanone, cyclopropyl(4-methoxy-3-methylphenyl)-
    • MDL: MFCD09889412
    • インチ: 1S/C12H14O2/c1-8-7-10(5-6-11(8)14-2)12(13)9-3-4-9/h5-7,9H,3-4H2,1-2H3
    • InChIKey: LMKFTRCGBGYWQU-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC(=C(C)C=1)OC)C1CC1

計算された属性

  • せいみつぶんしりょう: 190.099379685g/mol
  • どういたいしつりょう: 190.099379685g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 220
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 26.3Ų

じっけんとくせい

  • 密度みつど: 1.115±0.06 g/cm3(Predicted)
  • ふってん: 319.8±22.0 °C(Predicted)

Cyclopropyl(4-methoxy-3-methylphenyl)methanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C999098-100mg
Cyclopropyl(4-methoxy-3-methylphenyl)methanone
189347-51-1
100mg
$ 230.00 2022-06-06
TRC
C999098-10mg
Cyclopropyl(4-methoxy-3-methylphenyl)methanone
189347-51-1
10mg
$ 50.00 2022-06-06
TRC
C999098-50mg
Cyclopropyl(4-methoxy-3-methylphenyl)methanone
189347-51-1
50mg
$ 160.00 2022-06-06

Cyclopropyl(4-methoxy-3-methylphenyl)methanone 関連文献

Cyclopropyl(4-methoxy-3-methylphenyl)methanoneに関する追加情報

Cyclopropyl(4-methoxy-3-methylphenyl)methanone: A Comprehensive Overview

The compound Cyclopropyl(4-methoxy-3-methylphenyl)methanone, with CAS No. 189347-51-1, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a cyclopropane ring with a methoxy-substituted aromatic system. The Cyclopropyl group, known for its strained ring structure, contributes to the compound's reactivity and potential applications in various chemical reactions. The 4-methoxy-3-methylphenyl moiety adds complexity to the molecule, enhancing its electronic properties and making it a valuable substrate for further functionalization.

Recent studies have highlighted the importance of Cyclopropyl(4-methoxy-3-methylphenyl)methanone in the development of novel materials and pharmaceuticals. Researchers have explored its role as a building block in the synthesis of bioactive compounds, particularly in the context of drug discovery. The compound's ability to undergo various transformations, such as ring-opening reactions and cross-coupling reactions, has made it a versatile tool in organic synthesis.

In terms of synthesis, the preparation of Cyclopropyl(4-methoxy-3-methylphenyl)methanone involves a multi-step process that typically begins with the alkylation of a suitable cyclopropane derivative. The introduction of the methoxy and methyl groups on the aromatic ring is achieved through directed metallation or Friedel-Crafts alkylation, depending on the specific conditions. These steps are carefully optimized to ensure high yields and purity of the final product.

The application of Cyclopropyl(4-methoxy-3-methylphenyl)methanone extends beyond traditional organic synthesis. Recent advancements have demonstrated its potential in the field of materials science, particularly in the development of advanced polymers and coatings. The compound's unique electronic properties make it an ideal candidate for use in high-performance materials that require enhanced stability and durability.

Moreover, Cyclopropyl(4-methoxy-3-methylphenyl)methanone has been investigated for its role in catalytic processes. Its ability to act as a ligand in transition metal-catalyzed reactions has opened new avenues for asymmetric synthesis and enantioselective catalysis. This has significant implications for the pharmaceutical industry, where enantiopure compounds are highly sought after.

In conclusion, Cyclopropyl(4-methoxy-3-methylphenyl)methanone (CAS No. 189347-51-1) is a versatile and intriguing compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis, materials science, and catalysis. As research continues to uncover new possibilities for this compound, its significance in both academic and industrial settings is expected to grow further.

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